molecular formula C22H18N2O B3382587 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde CAS No. 34114-09-5

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B3382587
CAS RN: 34114-09-5
M. Wt: 326.4 g/mol
InChI Key: SQIBVJCFMCUNGG-UHFFFAOYSA-N
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Description

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPP and is a pyrazoline derivative. It has a molecular formula of C22H18N2O and a molecular weight of 326.39 g/mol.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde. One area of interest is its potential use in combination therapy for cancer treatment. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
In conclusion, this compound is a promising compound with potential applications in various fields. Its anticancer, anti-inflammatory, analgesic, and antipyretic effects make it a valuable compound for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Scientific Research Applications

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.

properties

IUPAC Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-16-17-11-13-20(14-12-17)24-22(19-9-5-2-6-10-19)15-21(23-24)18-7-3-1-4-8-18/h1-14,16,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBVJCFMCUNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383132
Record name 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

34114-09-5
Record name 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

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